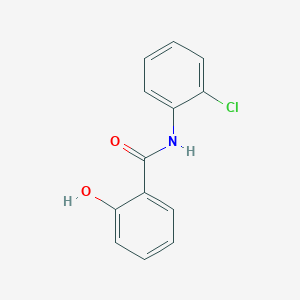

N-(2-Chlorophenyl)-2-hydroxybenzamide

Übersicht

Beschreibung

N-(2-Chlorophenyl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group attached to a hydroxybenzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-2-hydroxybenzamide typically involves the reaction of 2-chlorobenzoic acid with 2-aminophenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the amide bond. The reaction conditions generally include heating the mixture to reflux temperature for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced products.

Substitution: Various substituted benzamides depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C13H10Cl2N2O2

- Molecular Weight : 295.14 g/mol

- Structural Features : The compound features a hydroxyl group (-OH) and two chlorine atoms attached to a benzamide framework, contributing to its unique chemical reactivity and biological properties.

Antiviral Properties

Research indicates that N-(2-Chlorophenyl)-2-hydroxybenzamide exhibits significant antiviral activity. Studies have shown that it can inhibit the replication of various viruses, including:

- Respiratory Syncytial Virus (RSV) : The compound demonstrated potent inhibition of RSV replication, suggesting potential therapeutic applications in treating respiratory infections.

- Human Adenovirus (HAdV) : Preliminary investigations indicate that it may interact with viral proteins or enzymes crucial for the viral replication cycle, warranting further exploration in antiviral drug development .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have revealed:

- Cytotoxic Effects : this compound showed selective cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as 20.05 µM and 30.16 µM, respectively .

- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating the expression of apoptotic genes like BAX and PAR-4 while downregulating anti-apoptotic genes such as Bcl-2, leading to increased caspase-3 activity .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Amino-5-chloro-2-hydroxybenzamide | Contains an amino group instead of chlorophenyl | Antiviral activity against RSV | More potent than its parent compound |

| N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Similar structure with variations in substitution | Effective against human adenovirus | Enhanced selectivity for adenovirus |

| 5-Bromo-N-(2-chlorophenyl)-2-hydroxybenzamide | Bromine substitution instead of chlorine | Potentially antiviral | Variation in halogen may affect activity |

This table illustrates how variations in structure can significantly impact biological activity and potential applications in medicinal chemistry.

Case Studies

- Antiviral Studies : A study focusing on the antiviral efficacy of this compound against RSV highlighted its potential as a lead compound for developing new antiviral agents.

- Cancer Research : Investigations into its antiproliferative effects on HCT-116 and MCF-7 cell lines provided insights into its mechanism of action, emphasizing its role in apoptosis induction through specific gene regulation .

- Spectroscopic Investigations : The compound has been utilized in spectroscopic studies to understand its vibrational characteristics using FT-IR and FT-Raman spectroscopy, revealing insights into charge transfer within the molecule.

Wirkmechanismus

The mechanism of action of N-(2-Chlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

- 3,5-Dichloro-N-(2-chlorophenyl)benzamide

- 3,5-Dichloro-N-(4-chlorophenyl)benzamide

- N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Comparison: N-(2-Chlorophenyl)-2-hydroxybenzamide is unique due to the presence of both a chlorophenyl group and a hydroxybenzamide structure. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. Additionally, the chlorophenyl group can influence the compound’s interaction with biological targets, potentially enhancing its therapeutic effects.

Biologische Aktivität

N-(2-Chlorophenyl)-2-hydroxybenzamide, also known as 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 282.12 g/mol. The compound features a hydroxyl group at the 2-position of the benzene ring, which contributes to its biological activity. The presence of chlorine atoms enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for derivatives of this compound range from 0.125 to 1.0 mg/mL, indicating promising antibacterial potential .

Antiviral Activity

This compound has been identified as a potential antiviral agent, particularly against human adenoviruses (HAdV). Studies suggest that it may inhibit viral replication by targeting specific viral proteins or enzymes critical for the viral life cycle . The compound's analogues have demonstrated significant antiviral properties, with some exhibiting IC50 values as low as 0.27 μM against HAdV .

Anticancer Effects

The compound has shown cytotoxic effects in various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer). In vitro studies indicate that this compound induces apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and modulation of apoptotic gene expression . Notably, the compound enhances the expression of pro-apoptotic genes such as BAX while downregulating anti-apoptotic genes like Bcl-2 .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound likely interferes with viral DNA replication processes, although detailed mechanistic studies are still required to elucidate the exact pathways involved .

- Induction of Apoptosis : By altering mitochondrial function and gene expression related to apoptosis, this compound promotes programmed cell death in cancer cells .

- Antimicrobial Action : Its structural properties enable it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, contributing to its antimicrobial efficacy .

Case Studies and Research Findings

- Antiviral Studies : A study demonstrated that derivatives of this compound showed potent inhibition against respiratory syncytial virus (RSV) and human adenovirus, suggesting its potential as a therapeutic agent for respiratory infections .

- Cytotoxicity Evaluation : In vitro tests using the SRB assay revealed that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration levels for inducing cell death .

- Mechanistic Insights : Research highlighted that the compound's ability to induce apoptosis was linked to changes in reactive oxygen species (ROS) levels and alterations in gene expression profiles associated with cell survival and death pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Amino group substitution | Antiviral activity against RSV | More potent than parent compound |

| 5-Bromo-N-(2-chlorophenyl)-2-hydroxybenzamide | Bromine instead of chlorine | Potential antiviral | Variation in halogen may affect activity |

| N-benzyl-5-chloro-2-hydroxybenzamide | Benzyl substitution at nitrogen site | Anticancer properties | Different pharmacokinetic profile |

These comparisons highlight how variations in structure can significantly influence biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIQAGIXMXTUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877093 | |

| Record name | 2'-CL SALICYLANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1697-18-3 | |

| Record name | NSC63709 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-CL SALICYLANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of N-(2-Chlorophenyl)-2-hydroxybenzamide relate to its activity?

A2: Research suggests that the position of the chlorine atom on the phenyl ring influences the antibacterial activity of these derivatives. [] Specifically, compounds with the chlorine atom at the ortho position (this compound) were found to be more potent than those with the chlorine at the para position (N-(4-Chlorophenyl)-2-hydroxybenzamide). []

Q2: Have any strategies been explored to improve the physicochemical properties of this compound derivatives?

A3: Yes, researchers have investigated the formation of inclusion complexes between ethyl esters of this compound derivatives and β-cyclodextrin. [] This approach aimed to enhance the water solubility, chemical and physical stability, and drug distribution through biological membranes. []

Q3: Are there any spectroscopic characterizations available for this compound and its derivatives?

A4: Researchers have utilized various spectroscopic techniques to characterize these compounds. These include Fourier-transform infrared spectroscopy (FTIR) [, ] and nuclear magnetic resonance (NMR) spectroscopy [] to confirm the structure and analyze the properties of synthesized derivatives. Furthermore, UV-Vis spectroscopy was used to characterize the inclusion complexes with β-cyclodextrin. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.